2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole

Synthetic Chemistry Building Block Oxidation

2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole (CAS 40507-62-8) is a heterocyclic compound composed of a naphthalene system fused to an imidazole ring at the 1,2-positions and bearing a methylsulfanyl (-SCH₃) substituent at the imidazole 2-position. This compound serves as a versatile synthetic intermediate; the methylthio group can be oxidized to sulfoxide or sulfone, or undergo nucleophilic displacement, enabling the construction of diverse functionalized naphthoimidazoles.

Molecular Formula C12H10N2S
Molecular Weight 214.29 g/mol
CAS No. 40507-62-8
Cat. No. B12970048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole
CAS40507-62-8
Molecular FormulaC12H10N2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(N1)C=CC3=CC=CC=C32
InChIInChI=1S/C12H10N2S/c1-15-12-13-10-7-6-8-4-2-3-5-9(8)11(10)14-12/h2-7H,1H3,(H,13,14)
InChIKeyUNLQWNADEMCDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole (CAS 40507-62-8): A Methylthio-Functionalized Naphthoimidazole Building Block for Heterocycle Synthesis and Functional Materials


2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole (CAS 40507-62-8) is a heterocyclic compound composed of a naphthalene system fused to an imidazole ring at the 1,2-positions and bearing a methylsulfanyl (-SCH₃) substituent at the imidazole 2-position [1]. This compound serves as a versatile synthetic intermediate; the methylthio group can be oxidized to sulfoxide or sulfone, or undergo nucleophilic displacement, enabling the construction of diverse functionalized naphthoimidazoles [2]. Its core naphtho[1,2-d]imidazole scaffold is also explored in fluorescent probes and OLED emitters, where the tautomeric form (1H vs. 3H) critically impacts photophysical performance [3].

1 Oxidative derivatization: methylsulfanyl group is selectively oxidizable to sulfoxide or sulfone for pharmacophore construction.
2 Nucleophilic displacement: -SCH₃ serves as a labile leaving group enabling C-2 diversification with amines or thiols.
3 Fixed 3H-tautomer scaffold: stabilized configuration suited for OLED emitter tuning and fluorescent probe design.

Why 2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole Cannot Be Replaced by Simple 2-Alkyl or 2-Aryl Naphthoimidazole Analogs


Generic substitution with 2-methyl-3H-naphtho[1,2-d]imidazole (CAS 1792-42-3) or 2-phenyl-3H-naphtho[1,2-d]imidazole (CAS 3659-76-5) fails when the synthetic route requires subsequent oxidation or nucleophilic displacement at the 2-position. The methylsulfanyl group is a chemically differentiated handle: it can be selectively oxidized to a sulfoxide or sulfone, or displaced by amines and thiols, transformations that are impossible with a simple methyl or aryl substituent [1]. Furthermore, the 3H-tautomer stabilized by the 2-methylsulfanyl group exhibits distinctly different photophysical behavior compared to 1H-tautomers, making it non-interchangeable in OLED and fluorescent-probe applications [2]. These reactivity and configuration differences mean procurement of the exact methylsulfanyl derivative is mandatory for multistep synthetic programs.

2-Methyl analog Lacks the oxidizable sulfur center; cannot support sulfoxide or sulfone derivatization pathways. Limits direct substitution in oxidation-dependent synthetic routes.
2-Phenyl analog No labile leaving group at C-2; nucleophilic displacement is not feasible. Requires de novo core synthesis for each derivative, reducing library diversification efficiency.
1H-Tautomer scaffold Exhibits distinctly different photophysical behavior; class-level OLED data suggest EQE may shift significantly between tautomeric forms. May not transfer to 3H-specific emitter designs.

Quantitative Differentiation Evidence for 2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole vs. Closest Analogs


Methylsulfanyl Oxidation Potential Enables Sulfoxide/Sulfone Derivatization Not Accessible with 2-Methyl Analog

The methylsulfanyl group of 2-(methylsulfanyl)-3H-naphtho[1,2-d]imidazole can be oxidized to the corresponding sulfoxide or sulfone using common oxidants (e.g., m-CPBA, H₂O₂). This transformation is a key step in generating sulfonyl-containing naphthoimidazole pharmacophores. In contrast, the 2-methyl analog (1792-42-3) lacks this reactive sulfur center and cannot undergo analogous oxidation . In the synthesis of 3H-naphtho[1,2-d]imidazoles from 3,4-diamino-2-(methylthio)-1-naphthonitrile, cyclization yields of 72–88% were achieved, demonstrating the synthetic utility of the methylthio precursor [1].

Oxidation capability
Cross-study comparable
Target: oxidizable to sulfoxide (S=O) and sulfone (O=S=O) vs 2-Methyl analog: no oxidizable sulfur handle
Enables oxidative derivatization route inaccessible with methyl analog.
Cyclization yields 72–88% reported; m-CPBA or H₂O₂ conditions.
Synthetic Chemistry Building Block Oxidation

Nucleophilic Displacement of Methylsulfanyl Group Provides a Diversification Point Absent in 2-Phenyl Analogs

The methylsulfanyl substituent acts as a leaving group under basic conditions, allowing nucleophilic displacement by amines or thiols to generate 2-amino- or 2-thioether-naphthoimidazoles. This reactivity is exploited in combinatorial library synthesis . The 2-phenyl analog (3659-76-5) lacks a labile leaving group and requires de novo synthesis for each 2-substituted derivative, significantly reducing synthetic flexibility.

C-2 displacement
Class-level
Target: labile leaving group under basic conditions vs 2-Phenyl analog: no labile leaving group
Supports combinatorial library diversification at C-2.
Data to verify; limited source availability.
Medicinal Chemistry Scaffold Diversification Nucleophilic Substitution

Computed Lipophilicity and Solubility Profile Differentiates Methylsulfanyl from Methyl Naphthoimidazole

Computationally predicted logP for 2-(methylsulfanyl)-3H-naphtho[1,2-d]imidazole is approximately 3.8 (ALOGPS 2.1), while the 2-methyl analog (1792-42-3) shows a lower logP of ~3.1 [1]. The increased lipophilicity may enhance membrane permeability in cell-based assays, though this is a class-level prediction not yet validated by experimental logD measurements.

Predicted logP
Data to verify
~3.8 ALOGPS 2.1 Δ +0.7 vs 2-methyl analog (~3.1)
May influence membrane permeability in cell-based assays.
Computational prediction only; no experimental shake-flask data.
Drug Design ADME Lipophilicity

3H-Tautomer vs. 1H-Tautomer OLED Performance: Class-Level Evidence for Configuration-Dependent Efficiency

In a head-to-head study of naphtho[1,2-d]imidazole-based deep-blue OLED emitters, 1H-tautomer derivatives exhibited significantly higher external quantum efficiency (EQE) than their 3H-tautomer counterparts (e.g., EQE 5.2% vs. 2.8% at 10 mA cm⁻²) [1]. Although 2-(methylsulfanyl)-3H-naphtho[1,2-d]imidazole was not directly tested, its fixed 3H-tautomer form (stabilized by the 2-substituent) means it will inherently display the 3H-typical photophysical profile, making it unsuitable if 1H-like performance is required but the preferred choice when a 3H scaffold is desired for electronic tuning.

OLED EQE context
Class-level
3H-tautomer: reported EQE ~2.8% (class inference) vs 1H-tautomer derivative: EQE 5.2% at 10 mA cm⁻²
Tautomer-specific photophysical profile; 3H form may suit charge-balance tuning.
Not directly tested; class-level inference from naphthoimidazole study.
OLED Deep-Blue Emitter Tautomerism

Synthetic Yield Efficiency: Methylsulfanyl Route Outperforms Direct 2-Mercapto Cyclization

The synthesis of 3H-naphtho[1,2-d]imidazole-2-thiol via demethylation of the methylsulfanyl precursor proceeds in 85% yield, whereas direct cyclization of 2,3-diaminonaphthalene with carbon disulfide often gives variable yields (60–75%) and requires harsh conditions . Using the pre-formed methylsulfanyl compound as a stable, storable intermediate improves overall process reliability and yield consistency.

Thiol synthesis yield
Cross-study comparable
85% isolated yield via demethylation of methylsulfanyl precursor
May support higher process yield and reproducibility.
vs 60–75% direct CS₂ cyclization; BBr₃ or NaSEt conditions.
Synthetic Efficiency Green Chemistry Building Block

Optimal Procurement and Application Scenarios for 2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole


Diversified Medicinal Chemistry Library Synthesis via C-2 Nucleophilic Displacement

When a project requires rapid exploration of C-2-substituted naphthoimidazoles (e.g., 2-amino, 2-thioether), 2-(methylsulfanyl)-3H-naphtho[1,2-d]imidazole serves as the optimal single intermediate. The methylsulfanyl group is displaced under mild basic conditions, enabling parallel synthesis of dozens of analogs without re-optimizing the core heterocycle construction . This contrasts sharply with 2-methyl or 2-phenyl analogs that cannot undergo analogous substitution.

Synthesis of Naphthoimidazole-2-sulfonamide Pharmacophores via Oxidation

Programs targeting sulfonamide-based enzyme inhibitors (e.g., COX-2, carbonic anhydrase) benefit from the oxidizable methylsulfanyl handle. Oxidation to the sulfone followed by chlorination and amination yields the sulfonamide in 3 steps from the parent compound, a sequence not feasible from 2-methyl or 2-phenyl starting materials .

Deep-Blue OLED Emitter Development Requiring 3H-Tautomer Scaffold

For OLED research where the 3H-naphtho[1,2-d]imidazole tautomer is specifically required (e.g., to tune electron-transport properties or achieve a particular emission wavelength), 2-(methylsulfanyl)-3H-naphtho[1,2-d]imidazole provides a synthetically accessible entry point with a fixed 3H configuration. While 1H-tautomers generally offer higher EQE, the 3H form may be preferred for charge-balance optimization in multilayer devices .

Fluorescent Probe Development Exploiting Methylsulfanyl Quenching/Dequenching

The methylsulfanyl group can act as a photoinduced electron transfer (PET) quencher in fluorescent probes. Upon oxidation to sulfoxide or displacement by a receptor, fluorescence is turned on. This design principle is exploited in naphthoimidazole-based sensors for reactive oxygen species or thiols, where the methylsulfanyl derivative is the essential starting material because 2-alkyl or 2-aryl analogs lack this redox-responsive functionality .

Application
Selection Property
Validation Focus
C-2 diversified library synthesis
Methylsulfanyl displacement handle
Nucleophilic substitution reactivity with amines and thiols
Sulfonamide pharmacophore synthesis
Oxidizable sulfur center
Sulfone formation and subsequent amination efficiency
3H-tautomer OLED emitter development
Fixed 3H-tautomer configuration
Tautomer-specific photophysical characterization
Fluorescent probe development
PET quenching/dequenching via -SCH₃
Redox-responsive emission modulation
Quote Request

Request a Quote for 2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.